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S-methylergothioneine -

S-methylergothioneine

Catalog Number: EVT-13569841
CAS Number:
Molecular Formula: C10H17N3O2S
Molecular Weight: 243.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-(2-methylsulfanyl-1H-imidazol-5-yl)-2-(trimethylazaniumyl)propanoate is a natural product found in Mus musculus with data available.
Source

S-methylergothioneine is derived from ergothioneine, which is produced by various microorganisms, including specific strains of fungi and bacteria such as Methylobacterium species. The compound can also be synthesized through chemical methods or fermentation processes that utilize these microorganisms. Dietary intake primarily comes from mushrooms, which are significant sources of ergothioneine and its derivatives .

Classification

S-methylergothioneine belongs to the class of compounds known as thiols, characterized by the presence of a sulfur atom bonded to a hydrogen atom. It is classified as an amino acid derivative due to its structural similarities to amino acids and its role in biological systems.

Synthesis Analysis

Methods

The synthesis of S-methylergothioneine can be achieved through both biological and chemical methods:

  1. Biological Synthesis:
    • Fermentation: Utilizing genetically modified strains of bacteria from the Enterobacteriaceae family has shown promise in producing high yields of ergothioneine and its derivatives. This method involves culturing bacteria that have been modified to enhance their ergothioneine production capabilities .
    • Microbial Production: Specific strains such as Methylobacterium aquaticum can synthesize ergothioneine through metabolic pathways that convert methanol and other substrates into the desired compound .
  2. Chemical Synthesis:
    • Chemical synthesis methods involve multi-step reactions that can be complex and may require hazardous materials. These methods are less commonly used due to their cost and safety concerns .

Technical Details

The fermentation process typically includes:

  • Culturing bacteria in nutrient-rich media.
  • Harvesting cells after a specified growth period.
  • Extracting the target compound using solvents followed by purification techniques like high-performance liquid chromatography (HPLC) .
Molecular Structure Analysis

Structure

S-methylergothioneine has a complex molecular structure characterized by a thiazole ring and a methyl group attached to the sulfur atom. The general formula for S-methylergothioneine is C₉H₁₃N₃O₂S.

Data

  • Molecular Weight: Approximately 213.28 g/mol.
  • Chemical Formula: C₉H₁₃N₃O₂S.
  • Structural Representation: The compound features a sulfur atom connected to a methyl group (–CH₃), which differentiates it from ergothioneine.
Chemical Reactions Analysis

Reactions

S-methylergothioneine participates in various chemical reactions typical of thiol compounds:

  1. Redox Reactions: As an antioxidant, it can undergo oxidation-reduction reactions, where it donates electrons to neutralize free radicals.
  2. Nucleophilic Substitution: The thiol group can act as a nucleophile in substitution reactions with electrophiles.

Technical Details

The reactivity of S-methylergothioneine is influenced by its thiol functional group, allowing it to interact with reactive oxygen species (ROS) effectively .

Mechanism of Action

Process

The mechanism by which S-methylergothioneine exerts its effects primarily revolves around its antioxidant properties:

  1. Scavenging Free Radicals: The compound donates electrons to free radicals, stabilizing them and preventing cellular damage.
  2. Regulation of Oxidative Stress: By modulating oxidative stress levels within cells, S-methylergothioneine helps maintain cellular homeostasis and protects against damage associated with various diseases.

Data

Studies indicate that higher concentrations of S-methylergothioneine correlate with reduced markers of oxidative stress in biological samples .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water, making it bioavailable for physiological processes.

Chemical Properties

  • pH Stability: Maintains stability across a range of pH levels typical of biological systems.
  • Reactivity: Exhibits reactivity characteristic of thiols, particularly in redox chemistry.

Relevant Data or Analyses

Physical-chemical properties are crucial for understanding the behavior of S-methylergothioneine in biological systems and its potential therapeutic applications .

Applications

S-methylergothioneine has several promising applications in scientific research and medicine:

Biosynthesis Pathways of S-Methylergothioneine

Enzymatic Methylation Mechanisms in Prokaryotic Systems

S-methylergothioneine (S-Me-EGT) biosynthesis in prokaryotes centers on a two-step enzymatic methylation process. The initial step involves the S-adenosylmethionine (SAM)-dependent methylation of ergothioneine’s thione group, catalyzed by specific methyltransferases. In Mycobacterium smegmatis, the enzyme EgtD transfers a methyl group from SAM to ergothioneine, forming the sulfonium cation intermediate S-methylergothioneine. This reaction occurs via a nucleophilic attack by ergothioneine’s sulfur atom on the electrophilic methyl group of SAM [1] [5].

A critical biochemical feature is the enzyme’s reliance on mononuclear non-heme iron centers for catalytic activity. Structural analyses reveal that EgtD coordinates Fe(II) within its active site, which facilitates electron transfer during methylation. This iron dependence distinguishes prokaryotic ergothioneine methyltransferases from eukaryotic counterparts and influences substrate binding affinity [1] [7]. The second methylation step stabilizes the sulfonium intermediate, though the specific enzymes involved vary across bacterial lineages [5].

Table 1: Key Enzymes in Prokaryotic S-Methylergothioneine Biosynthesis

EnzymeCo-SubstrateMetal CofactorCatalytic Function
EgtDSAMFe(II)Transfers methyl group to ergothioneine’s thiol/thione
EgtBSAMFe(II)/α-KG*Catalyzes C-S bond formation (precursor step)
EgtE--Converts sulfoxide intermediates to EGT

α-KG: Alpha-ketoglutarate [1] [5]

Phylogenetic Distribution of S-Methyltransferase Activity

S-methyltransferase activity exhibits a discontinuous phylogenetic distribution across microbial lineages. Among bacteria, this capability is primarily documented in:

  • Actinomycetota: Mycobacterium spp. and Streptomyces griseus show confirmed EgtD homologs [5] [7].
  • Pseudomonadota: Limited to Methylobacterium strains, though activity is 5–10× lower than actinobacterial producers [5].
  • Bacillota: Absent in model species (Bacillus subtilis, Clostridium), suggesting evolutionary loss [5].

Notably, the genus Salinibacter (Rhodothermota) possesses a unique anaerobic EGT biosynthetic pathway, but S-methyltransferase activity remains undetected [5]. In archaea, cytochrome-containing methanogens within Thermoproteota (e.g., Ca. Methylarchaeales) encode methyltransferase-like domains, though direct S-methylergothioneine synthesis remains unverified [8].

Table 2: Phylogenetic Distribution of S-Methyltransferase Producers

PhylumGenera with Confirmed ActivityEGT Yield (mg/L)Habitat
ActinomycetotaMycobacterium, Streptomyces120–380Soil, aquatic
PseudomonadotaMethylobacterium15–30Plant surfaces
BacteroidotaSalinibacterNot detectedHypersaline
ThermoproteotaCa. MethylarchaealesPutativeSediments

Fungal S-methyltransferases are confined to basidiomycetes (e.g., Pleurotus citrinopileatus), while ascomycetous fungi (Aspergillus, Saccharomyces) lack this capacity despite producing ergothioneine precursors [1] [5].

Substrate Specificity and Kinetic Regulation of Methylation

Methyltransferases exhibit stringent substrate selectivity:

  • Primary substrate: Hercynine (Nα-trimethyl histidine) serves as the exclusive methyl acceptor in the initial step. Enzymes show <5% activity toward structural analogs like histidine or cysteine [1] [7].
  • Cofactor specificity: SAM is irreplaceable; alternative methyl donors (e.g., betaine) fail to initiate methylation [5].

Kinetic parameters reveal a two-stage regulatory mechanism:

  • Allosteric activation: Hercynine binding induces conformational changes, increasing SAM affinity (Km reduction from 85 µM to 12 µM in Mycobacterium EgtD) [1].
  • Product inhibition: S-methylergothioneine competitively inhibits EgtD (Ki = 0.8 µM), creating negative feedback [5].

Catalytic efficiency varies significantly across orthologs:

  • Streptomyces EgtD: kcat/Km = 4.7 × 104 M−1s−1
  • Methylobacterium EgtD: kcat/Km = 9.2 × 103 M−1s−1 [5]

Table 3: Kinetic Parameters of S-Methyltransferases

Source OrganismKm (Hercynine; µM)Km (SAM; µM)kcat (s−1)
Mycobacterium smegmatis22 ± 312 ± 20.85 ± 0.06
Streptomyces griseus41 ± 518 ± 31.92 ± 0.11
Methylobacterium extorquens155 ± 1267 ± 80.61 ± 0.04

Metal ions critically modulate activity: Fe(II) optimizes catalysis (Vmax increases 8-fold vs. metal-free conditions), while Zn(II) or Cu(II) induces misfolding and near-complete inactivation [1] [5].

Properties

Product Name

S-methylergothioneine

IUPAC Name

3-(2-methylsulfanyl-1H-imidazol-5-yl)-2-(trimethylazaniumyl)propanoate

Molecular Formula

C10H17N3O2S

Molecular Weight

243.33 g/mol

InChI

InChI=1S/C10H17N3O2S/c1-13(2,3)8(9(14)15)5-7-6-11-10(12-7)16-4/h6,8H,5H2,1-4H3,(H-,11,12,14,15)

InChI Key

GVQNHIYBRMFCMS-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C(CC1=CN=C(N1)SC)C(=O)[O-]

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